molecular formula C9H12O2S B15209327 S-(Furan-2-ylmethyl) butanethioate CAS No. 59020-86-9

S-(Furan-2-ylmethyl) butanethioate

Cat. No.: B15209327
CAS No.: 59020-86-9
M. Wt: 184.26 g/mol
InChI Key: WWMFUOZOXPNHMJ-UHFFFAOYSA-N
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Description

Contextualization of Furan-Containing Thioesters in Organic Chemistry

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental building block in organic synthesis. thegoodscentscompany.comsielc.com Its derivatives are integral to a vast array of natural products and are pivotal in the synthesis of more complex molecules. thegoodscentscompany.com When the furan nucleus is coupled with a thioester functionality (R-C(=O)-S-R'), a unique class of compounds known as furan-containing thioesters is formed. Thioesters are organosulfur compounds analogous to esters where a sulfur atom replaces the oxygen in the ester linkage. sigmaaldrich.com This substitution imparts distinct reactivity to the carbonyl group, making thioesters valuable intermediates in various chemical transformations. The study of furan-containing thioesters, therefore, resides at the intersection of furan chemistry and the versatile reactivity of sulfur-containing functional groups.

Significance of Sulfur-Containing Heterocyclic Compounds in Academic Research

Heterocyclic compounds containing sulfur are of paramount importance in academic and industrial research, particularly in the field of medicinal chemistry. The presence of a sulfur atom within a heterocyclic scaffold can confer a range of biological activities. Numerous sulfur-containing heterocycles are the core structures of established drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents. chemicalbook.comsigmaaldrich.com The unique electronic properties and the ability of sulfur to engage in various bonding interactions contribute to their diverse pharmacological profiles. wikipedia.org Consequently, the synthesis and investigation of new sulfur-containing heterocyclic compounds remain a vibrant area of research aimed at the discovery of novel therapeutic agents. nist.gov

Scope and Objectives of Research on S-(Furan-2-ylmethyl) Butanethioate

Research into this compound is driven by the goal of understanding the interplay between the furan ring and the butanethioate side chain. The primary objectives include the development of efficient synthetic routes to this and related compounds, the comprehensive characterization of their physicochemical and spectroscopic properties, and the investigation of their potential applications, drawing inspiration from the known biological activities of furan and sulfur-containing molecules. While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its study is a logical progression in the broader exploration of furan-containing thioesters.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59020-86-9

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

S-(furan-2-ylmethyl) butanethioate

InChI

InChI=1S/C9H12O2S/c1-2-4-9(10)12-7-8-5-3-6-11-8/h3,5-6H,2,4,7H2,1H3

InChI Key

WWMFUOZOXPNHMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)SCC1=CC=CO1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of S Furan 2 Ylmethyl Butanethioate and Analogues

Strategies for Thioesterification and C-S Bond Formation

The formation of the thioester linkage, specifically the C-S bond, is the cornerstone of synthesizing S-(furan-2-ylmethyl) butanethioate. This can be achieved through several methodologies, each with its own set of advantages and limitations.

Catalytic Approaches in Thioester Synthesis

Catalytic methods offer efficient and selective routes to thioesters, often under milder conditions than conventional methods. Various transition metals have been employed to facilitate these transformations.

Nickel catalysis has emerged as a powerful tool for the synthesis of thioesters. One notable approach involves the nickel-catalyzed thiocarbonylation of vinyl triflates with arylsulfonyl chlorides. acs.orgnih.gov This method utilizes molybdenum hexacarbonyl as a carbon monoxide source and a reductant, providing a variety of α,β-unsaturated thioesters in moderate to good yields with excellent functional group compatibility. acs.orgnih.gov While not a direct synthesis of this compound, this methodology highlights the potential of nickel catalysis for constructing complex thioesters.

Another significant nickel-catalyzed reaction is the decarbonylative thioetherification, which involves the cleavage of a C-S bond. middlebury.edunih.govkaust.edu.sascite.ai This process has been successfully applied to the synthesis of thioethers from thioesters. nih.govkaust.edu.sascite.ai Although this represents the reverse of thioester synthesis, it underscores the ability of nickel catalysts to mediate C-S bond cleavage and formation. middlebury.edu Furthermore, nickel-catalyzed cyanation of aryl thioethers demonstrates the activation of C-S bonds, a key step in many thioester transformations. acs.org The combination of a nickel catalyst with a specific ligand, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a base like potassium acetate (B1210297) is crucial for the efficiency of this transformation. acs.org

Recent advancements have also shown that visible light can drive nickel-catalyzed carbonylation of alkyl halides for the synthesis of various carbonyl-containing compounds, including thioesters. researchgate.net This approach utilizes a nickel(0) catalyst with a large bite-angle ligand like Xantphos, enabling the activation of alkyl halides at ambient temperature. researchgate.net

Table 1: Examples of Nickel-Catalyzed Reactions for Thioester Synthesis and Related Transformations

Reaction TypeReactantsCatalyst SystemProduct TypeReference
ThiocarbonylationVinyl triflates, Arylsulfonyl chloridesNi catalyst, Mo(CO)₆α,β-Unsaturated thioesters acs.orgnih.gov
Decarbonylative ThioetherificationAryl thioestersNickel precatalystAryl thioethers middlebury.edu
Carbonylative SynthesisAlkyl halides, ThiolsNi(0), Xantphos, Blue LEDThioesters researchgate.net
Thioester TransferAryl thioesters, sp2-hybridized electrophilesNickel catalystAryl and alkenyl thioesters nju.edu.cn
C-S Bond FormationEsters/Amides, MercaptansNickel catalystThioethers nih.govkaust.edu.sascite.ai
Cyanation of Aryl ThioethersAryl thioethers, Zn(CN)₂Ni catalyst, dcype, KOAcAryl nitriles acs.org
Decarbonylation of Thioestersα,β-Unsaturated and aroyl thioestersLow-valent nickelVinyl aryl sulfides and diaryl sulfides rsc.org

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the formation of thioesters. A variety of palladium-catalyzed cross-coupling reactions have been developed to construct the C-S bond of thiol esters.

One prominent method involves the palladium-catalyzed coupling of thiol esters with organoindium reagents. This reaction proceeds under mild conditions to afford ketones in moderate to excellent yields and can utilize both aryl and primary/secondary alkyl organoindium reagents. acs.orgacs.org A key advantage of this method is that it does not require an added copper reagent to mediate the reaction. acs.org

Another strategy is the palladium-catalyzed reductive cross-coupling of carboxylic acids with thiols. nih.gov This approach provides a direct and atom-economical route to thioesters from readily available starting materials. nih.gov Palladium-catalyzed thiocarbonylation of alkenes using carbon dioxide as a carbonyl source has also been developed for the preparation of a broad array of thioesters. rsc.org This reaction proceeds under neutral conditions and demonstrates high efficiency and selectivity, particularly with the use of a newly designed N-P-type carbazole-derived ligand. rsc.org

Furthermore, palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters has been reported. rsc.org This protocol is applicable to carbonylative coupling processes and has enabled the first example of carbonylative methylthioesterification of aryl halides. rsc.org The mechanism of these palladium-catalyzed reactions often involves oxidative addition, followed by transmetalation and reductive elimination. youtube.com In some cases, a dinuclear Pd(III) complex has been proposed as an intermediate. nih.gov

Table 2: Overview of Palladium-Catalyzed Thioester Synthesis Methods

Reaction TypeReactantsCatalyst SystemKey FeaturesReference
Coupling with Organoindium ReagentsThiol esters, Organoindium reagentsPalladium catalystMild conditions, no copper co-catalyst required acs.orgacs.org
Reductive Cross-CouplingCarboxylic acids, ThiolsPalladium catalystGood atom economy, direct access to thioesters nih.gov
Thiocarbonylation of AlkenesAlkenes, Thiols, CO₂Pd catalyst, N-P type ligandUse of CO₂ as carbonyl source, neutral conditions rsc.org
Intermolecular TransthioetherificationAryl halides, Thioethers/ThioestersPalladium catalystFunctional group transfer, applicable to carbonylation rsc.org
Cleavage of C(O)-S BondAryl halides, ThioestersPd/Norbornene/Cu cooperative catalysisortho C-H acylation and ipso thiolation acs.org

Enzymatic synthesis offers a green and highly selective alternative for the production of esters, including thioesters and their furan-containing analogues. researchgate.netacs.orgrug.nl Lipases are particularly versatile enzymes for this purpose, capable of catalyzing esterification and transesterification reactions under mild conditions. mdpi.comresearchgate.netnih.gov

The synthesis of furan-based polyesters and polyamides has been successfully achieved through lipase-catalyzed polymerization. researchgate.netacs.org These enzymatic methods often proceed without the side reactions, such as decarboxylation, that can occur at the high temperatures required for conventional polymerization of furan-containing monomers like 2,5-furandicarboxylic acid (FDCA). researchgate.net The use of dimethyl 2,5-furandicarboxylate (DMFDCA) as a monomer is common in these enzymatic polymerizations due to its better solubility. researchgate.net

Specifically for thioesters, lipases have been shown to catalyze their synthesis from thiols and vinyl esters. mdpi.com Lipase (B570770) TL IM from Thermomyces lanuginosus has been identified as an efficient catalyst for this transformation, which can be performed in a continuous-flow microreactor to significantly reduce reaction times. mdpi.com Lipozyme™, an immobilized lipase from Mucor miehei, has been used to synthesize short-chain flavor thioesters in a solvent-free system. tandfonline.com The synthesis of mono- and di-thioesters has also been accomplished through lipase-catalyzed reactions of α,ω-alkanedithiols with fatty acids. nih.gov

The mechanism of enzyme-catalyzed synthesis of furan-containing compounds is an area of active research. For instance, the enzyme 4-(hydroxymethyl)-2-furan-carboxaldehyde-phosphate synthase (MfnB) catalyzes multiple chemical transformations in a single active site to produce a furan-containing compound from glyceraldehyde-3-phosphate. morressier.com

Table 3: Enzyme-Mediated Synthesis of Esters and Thioesters

EnzymeReaction TypeSubstratesProductKey FindingsReference
Lipase TL IMTransesterificationThiols, Vinyl carboxyl estersThioestersEfficient in continuous-flow microreactor mdpi.com
Lipozyme™ThioesterificationValeric acid, ButanethiolThiobutyl valerateFeasible in a solvent-free system tandfonline.com
Lipase B from Candida antarctica (CALB)PolycondensationMonomer with β-thiopropionate groupAliphatic poly(β-thioether ester)sSuccessful direct polycondensation researchgate.net
Lipozyme RM IMThioesterificationPalmitic acid, α,ω-AlkanedithiolsMono- and di-thioestersMore effective than Novozym 435 or Lipozyme TL IM nih.gov
Various LipasesPolymerizationDimethyl 2,5-furandicarboxylate (DMFDCA), Diols/DiaminesFuran-based polyesters and polyamidesGreen and effective method, avoids side reactions researchgate.netacs.org

Besides nickel and palladium, other metals have been effectively used to catalyze the synthesis of thioesters and related furan (B31954) compounds. researchgate.netresearchgate.net

Copper-catalyzed reactions are particularly noteworthy for C-S bond formation. rsc.org A general method for preparing thioesters involves the copper-catalyzed coupling of aldehydes with thiols in water, using tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.orgrsc.org This method is tolerant of a wide range of functional groups and avoids the need for a surfactant. rsc.orgrsc.org Copper has also been utilized in the synthesis of furan derivatives through intramolecular O-vinylation of ketones and in [4+1] cycloadditions. hud.ac.uk

Gadolinium catalysts have not been specifically reported for the synthesis of this compound, but other rare-earth metals like yttrium have been used. For instance, Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ catalyzes a direct thioesterification of aldehydes with thiols under solvent-free conditions at room temperature. organic-chemistry.org

Gold catalysts have shown utility in the synthesis of 2,5-disubstituted furans from 1-oxiranyl-2-alkynyl esters. researchgate.net The reaction proceeds through a sequential nucleophilic attack onto the metal-complexed alkyne. researchgate.net Cobalt-based metalloradical catalysis has also been developed for the regioselective synthesis of multisubstituted furans from alkynes and diazocarbonyls. nih.gov

Table 4: Various Metal-Catalyzed Syntheses of Thioesters and Furans

Metal CatalystReaction TypeReactantsProductReference
CopperCoupling of aldehydes and thiolsAldehydes, ThiolsThioesters rsc.orgrsc.org
CopperIntramolecular O-vinylationKetones, Vinyl bromidesFurans hud.ac.uk
GoldSequential nucleophilic attack1-Oxiranyl-2-alkynyl esters2,5-Disubstituted furans researchgate.net
YttriumDirect thioesterificationAldehydes, ThiolsThioesters organic-chemistry.org
CobaltMetalloradical cyclizationAlkynes, DiazocarbonylsMultisubstituted furans nih.gov
IronKnoevenagel condensationSugar aldoses, β-keto estersPolyhydroxyalkyl- and C-glycosylfurans slideshare.net

Conventional Synthetic Routes to Thioester Analogues

Traditional methods for synthesizing thioesters remain highly relevant and often involve the acylation of thiols with carboxylic acid derivatives. researchgate.net The most common approaches utilize acyl chlorides or acid anhydrides as the acylating agents. researchgate.netyoutube.com For instance, an anhydride (B1165640) like acetic anhydride can react with a thiol in a nucleophilic acyl substitution reaction to produce the corresponding thioester. youtube.com

Another conventional route is the reaction of carboxylic acids with thiols in the presence of a coupling reagent. organic-chemistry.org Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid, facilitating the subsequent reaction with the thiol. nih.gov This method has been successfully employed for the aqueous synthesis of peptide thioesters from free amino acids and thiols. nih.gov

The Paal-Knorr synthesis is a classic method for preparing furan, thiophene, and pyrrole (B145914) derivatives from 1,4-dicarbonyl compounds. google.com While not a direct thioester synthesis, it is a fundamental route to the furan moiety present in this compound. The synthesis of the required 1,4-dicarbonyl compounds can be achieved through various means, including the deacetylation of 1,5-dicarbonyl compounds derived from acetoacetic esters. google.com

Furthermore, the preparation of furan itself can be accomplished through various methods, such as the reaction of acetoacetic ester with iodine, or from starting materials like succinaldehyde (B1195056) or muciic acid. youtube.com

Table 5: Conventional Synthetic Routes to Thioesters and Furan Analogues

Reaction TypeReactantsReagentsProductReference
Acylation of ThiolsAcid anhydride, Thiol-Thioester youtube.com
Acylation of ThiolsCarboxylic acid, ThiolCoupling agent (e.g., CDI)Thioester nih.gov
Paal-Knorr Synthesis1,4-Dicarbonyl compound-Furan, Thiophene, or Pyrrole google.com
Furan SynthesisAcetoacetic esterIodineFuran derivative youtube.com
Furan SynthesisFuran, AlcoholBromine or Chlorine2,5-Dialkoxy-2,5-dihydrofurans orgsyn.org

Reaction Mechanism Elucidation in Thioester Synthesis

Understanding the reaction mechanisms involved in the synthesis of thioesters like this compound is fundamental to optimizing reaction conditions and improving yields and selectivity.

Investigation of Catalytic Cycles and Intermediate Formation

The synthesis of thioesters can be achieved through various methods, including the reaction of carboxylic acids with thiols in the presence of a coupling agent or the acylation of thiols with acyl chlorides or anhydrides. wikipedia.org Catalytic methods offer a more efficient and sustainable alternative.

In the context of peptide thioester synthesis, which shares mechanistic principles with the synthesis of smaller thioesters, selenol-based catalysts have been shown to promote thiol-thioester exchange reactions. The proposed mechanism involves the initial N,S-acyl shift in a precursor to form a transient thioester. This intermediate then reacts with the selenol catalyst to generate a selenoester, which subsequently undergoes an exchange with a thiol to yield the desired peptide thioester. nih.gov

A notable advancement in thioester synthesis is the direct hydrogenation of thioesters to alcohols and thiols, catalyzed by an acridine-based ruthenium complex. Mechanistic studies suggest the formation of a Ru-thiolate complex as a catalytically active species. This complex can still catalyze the hydrogenation of the thioester, indicating that the generated thiol does not poison the catalyst. nih.govacs.org

The table below provides a general overview of common catalytic systems used in thioester synthesis.

Catalyst SystemReactantsProductKey Mechanistic Feature
Selenol-based catalystsSEA peptide, ThiolPeptide thioesterFormation of a transient selenoester intermediate. nih.gov
Acridine-based Ruthenium complexThioester, H₂Alcohol, ThiolFormation of a Ru-thiolate complex that is not poisoned by the product thiol. nih.govacs.org
Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃Aldehyde, ThiolThioesterDirect thioesterification under solvent-free conditions. organic-chemistry.org

Role of Ligands and Reaction Conditions in Stereoselectivity and Yield

The choice of ligands and reaction conditions plays a pivotal role in determining the outcome of catalytic reactions, influencing both the yield and the stereoselectivity of the products.

In Stille cross-coupling reactions, for example, the choice of ligand has been shown to have a significant impact on the stereochemistry of the products, particularly when using Z-alkenyl halides. The development of specific ligand systems has enabled highly stereoselective couplings under mild conditions, leading to improved yields. nih.gov While this example does not directly involve thioester synthesis, it underscores the general principle of ligand effects in catalytic cross-coupling reactions, which are also employed in the synthesis of complex furan derivatives.

In the context of thioester synthesis, reaction conditions such as temperature, solvent, and the nature of the base or catalyst can significantly affect the reaction rate and the formation of side products. For instance, in the synthesis of thioesters from aldehydes and thiols catalyzed by Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃, the reaction proceeds efficiently at room temperature and under solvent-free conditions, highlighting the impact of the catalytic system on the required reaction conditions. organic-chemistry.org

Antimicrobial Activity Studies

The antimicrobial potential of furan-containing compounds has been a subject of scientific inquiry, with various derivatives being tested against a range of microbial pathogens.

Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of furan have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed that these compounds inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 128 µg/mL and Escherichia coli with a MIC of 64 µg/mL. mdpi.com Another novel arylfuran derivative exhibited significant action against both Escherichia coli and Staphylococcus aureus. ijabbr.com Furthermore, 1-benzoyl-3-furan-2-ylmethyl-thiourea demonstrated antibacterial activity against Gram-positive bacteria such as Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com

In a separate investigation, furan-based pyrimidine-thiazolidinones were synthesized and evaluated for their antimicrobial properties. One compound in this series displayed efficacy against E. coli at a MIC of 12.5 μg/mL, while two other compounds were effective against P. aeruginosa at a MIC of 50 μg/mL. niscpr.res.in Research on carbamothioyl-furan-2-carboxamide derivatives indicated that those with a 2,4-dinitrophenyl group showed significant inhibition against various bacterial strains, with MICs ranging from 150.7 to 295 μg/mL. nih.gov The enhanced antibacterial activity of some furan derivatives is suggested to be linked to the lipophilicity conferred by aromatic moieties. nih.gov

Table 1: In Vitro Antibacterial Activity of Furan Derivatives

Compound/Derivative ClassBacterial StrainActivity (MIC)
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureus128 µg/mL
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coli64 µg/mL
Furan-based pyrimidine-thiazolidinone (compound 8a)E. coli12.5 μg/mL
Furan-based pyrimidine-thiazolidinones (compounds 8a, 8o)P. aeruginosa50 μg/mL
Carbamothioyl-furan-2-carboxamide derivativesVarious bacterial strains150.7–295 μg/mL

Antimycobacterial Efficacy Assessment

While the broader furan class of compounds has been investigated for various pharmacological activities, specific in vitro studies on the antimycobacterial efficacy of this compound and its close derivatives are not extensively documented in the reviewed literature. However, related structures such as benzofuran (B130515) derivatives have been noted for their potential antituberculosis activity. nih.gov In silico molecular docking studies have suggested that benzofuran derivatives may act as inhibitors of Mycobacterium tuberculosis by interacting with key enzymes necessary for its survival under anaerobic conditions. nih.gov These findings point to the potential of the furan scaffold as a basis for developing new antitubercular agents, though direct experimental evidence for this compound is pending.

Anticancer and Cytotoxic Profiling in Cell Lines

The cytotoxic potential of furan derivatives against various cancer cell lines has been an active area of research, with several studies highlighting their ability to inhibit cancer cell growth.

Inhibition of Cancer Cell Proliferation (e.g., HeLa, HepG2)

A number of furan derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against human cervical (HeLa) and liver (HepG2) cancer cell lines. In one study, a series of novel furan derivatives and their precursors were tested, with several compounds showing pronounced anti-proliferative effects at micromolar concentrations in HeLa cells, with IC50 values ranging from 0.08 to 8.79µM. nih.gov Certain furan compounds from this series also demonstrated moderate to potent activity against the SW620 colorectal cancer cell line. nih.gov

Another investigation into carbamothioyl-furan-2-carboxamide derivatives revealed significant anticancer activity against HepG2 cells. nih.gov Specifically, the p-tolylcarbamothioyl)furan-2-carboxamide derivative showed the highest activity, reducing cell viability to 33.29% at a concentration of 20 μg/mL. nih.gov Other derivatives in this series also exhibited notable anticancer effects on HepG2 cells, with cell viabilities of 35.01%, 37.31%, and 39.22%. nih.gov Furthermore, a study on hetero furan-hydrazide derivatives identified two compounds that displayed high reactivity against the HepG2 cell line, with IC50 values of 9 and 8.1 µM. bohrium.com

Table 2: In Vitro Anticancer Activity of Furan Derivatives

Compound/Derivative ClassCell LineActivity (IC50 / % Viability)
Novel furan derivatives and precursorsHeLaIC50: 0.08 - 8.79 µM
p-Tolylcarbamothioyl)furan-2-carboxamideHepG233.29% viability at 20 µg/mL
Carbamothioyl-furan-2-carboxamide derivativesHepG235.01% - 39.22% viability
Hetero furan-hydrazide derivativesHepG2IC50: 8.1 and 9 µM

Selectivity towards Normal Cell Lines (e.g., HaCaT)

The evaluation of cytotoxicity against normal cell lines is crucial for determining the selectivity of potential anticancer compounds. While direct studies on the cytotoxicity of this compound against the human keratinocyte cell line HaCaT were not found in the reviewed literature, the general methodology for assessing such selectivity is well-established. For instance, studies on other compounds have utilized HaCaT cells to determine their cytotoxic effects. nih.gov The principle involves comparing the concentration of a compound that is toxic to cancer cells with the concentration that is toxic to normal cells. A higher ratio indicates greater selectivity for cancer cells. While specific data for this compound is not available, future research would need to include such assessments to establish its therapeutic potential.

Mechanisms of Biological Action at the Cellular and Molecular Level (In Vitro)

Preliminary in vitro studies on various furan derivatives have begun to shed light on their potential mechanisms of biological action at the cellular and molecular level. For some novel furan derivatives and their precursors, it has been suggested that their antiproliferative activity may be mediated by promoting the activity of the tumor suppressor protein PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways. nih.gov These pathways are often dysregulated in cancer and are critical for cell proliferation, survival, and differentiation.

In other studies, certain furan-hydrazide derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in HepG2 cells. bohrium.com Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The ability of these compounds to halt cell division and induce cell death underscores their potential as anticancer agents. However, it is important to note that these mechanistic insights are for related furan derivatives, and the specific molecular targets and pathways affected by this compound have yet to be elucidated.

Lack of Specific Research Data Precludes Article on this compound Derivatives

Despite a comprehensive search of scientific literature, no specific data could be found on the in vitro biological activity of this compound and its derivatives, preventing the creation of a detailed article as per the requested outline.

Extensive database searches for research on this compound and its related compounds yielded no specific results for their interaction with Dihydrofolate Reductase (DHFR), detailed Structure-Activity Relationship (SAR) studies, or any in silico and in vitro correlation analyses. While the broader class of furan-containing compounds is known for a wide range of biological activities, and DHFR is a well-established drug target, the specific thioester appears to be uninvestigated or at least not documented in publicly accessible scientific literature.

The inquiry for an article structured around the in vitro biological activity of this compound derivatives with a focus on target identification, SAR, and pharmacological prediction cannot be fulfilled due to the absence of foundational research in these areas. The creation of a scientifically accurate and informative article with detailed research findings and data tables is contingent on the existence of such primary research.

Research Findings

Direct and detailed research findings on S-(Furan-2-ylmethyl) butanethioate are scarce in the current body of scientific literature. However, the study of related furan-containing sulfur compounds provides a basis for anticipating its chemical behavior and potential areas of interest. Research on various furan (B31954) derivatives has highlighted their potential as antimicrobial and anticancer agents. rsc.org The incorporation of a thioester linkage could modulate these activities or introduce new biological properties. The investigation of this compound would contribute to a more comprehensive understanding of structure-activity relationships within this class of compounds.

Computational Chemistry and Theoretical Studies on S Furan 2 Ylmethyl Butanethioate

Molecular Structure and Conformation Analysis

There are no published studies detailing the three-dimensional structure and conformational preferences of S-(Furan-2-ylmethyl) butanethioate. A thorough analysis would typically involve computational methods to identify the most stable geometric arrangements (conformers) of the molecule. This is achieved by calculating the potential energy surface of the molecule as a function of the rotation around its single bonds. For this compound, key areas of conformational flexibility would be the rotation around the C-S and S-C=O bonds. Understanding the preferred conformations is a fundamental prerequisite for any further computational analysis, such as docking studies or pharmacophore modeling.

Quantum Chemical Calculations of Electronic Properties and Reactivity

No quantum chemical calculations for this compound have been reported in the available literature. Such studies would employ methods like Density Functional Theory (DFT) to elucidate the electronic structure of the molecule. Key properties that would be calculated include:

Molecular Orbital Energies (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Electron Density Distribution and Electrostatic Potential: These calculations would reveal the distribution of charge across the molecule, highlighting electron-rich and electron-poor regions. This information is vital for predicting how the molecule might interact with other molecules, such as biological receptors.

Reactivity Descriptors: Various reactivity indices derived from quantum chemical calculations could predict the most likely sites for metabolic reactions or chemical transformations.

Without these foundational calculations, any discussion of the molecule's intrinsic reactivity remains speculative.

In Silico Pharmacological Predictions and Drug Design Principles

The absence of foundational computational data for this compound precludes any meaningful in silico pharmacological predictions.

Pharmacophore models identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. The development of such a model for this compound would require either a known biological target with a defined binding site or a set of active analogue molecules. As no such information is publicly available, a pharmacophore model cannot be constructed.

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through ligand-based methods (searching for molecules with similar properties to a known active ligand) or structure-based methods (docking molecules into the binding site of a receptor). Since there are no known active analogues or a defined biological target for this compound in the literature, performing virtual screening or other ligand-based design studies is not feasible.

Computational Elucidation of Reaction Mechanisms in Synthesis

While the synthesis of thioesters is a well-established area of organic chemistry, there are no published computational studies that specifically elucidate the reaction mechanism for the formation of this compound.

A computational study of the synthesis would involve mapping the energy profile of the reaction pathway. This includes identifying the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states. The activation energy, determined from the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. Methods such as DFT would be employed to perform these calculations. Without such a study, the precise mechanism and energetics of the synthesis of this compound remain uncharacterized from a theoretical perspective.

Catalyst-Substrate Interactions and Reaction Pathways

Computational chemistry and theoretical studies provide invaluable insights into the intricate mechanisms of chemical reactions, offering a molecular-level understanding of catalyst-substrate interactions and the energetics of reaction pathways. While direct computational studies specifically targeting this compound are not extensively available in the current body of literature, a comprehensive understanding can be constructed by examining theoretical investigations into analogous reactions involving furan (B31954) derivatives and thioester synthesis. These studies, often employing Density Functional Theory (DFT), illuminate the fundamental principles that govern the formation of this and similar molecules.

Theoretical models suggest that the synthesis of this compound likely proceeds through a nucleophilic substitution reaction, where a sulfur-containing nucleophile, such as the butanethioate anion, displaces a leaving group from a furan-2-ylmethyl electrophile. The catalyst's role in this process is pivotal, primarily in activating the substrate and stabilizing the transition state.

Catalyst-Substrate Interactions:

The interaction between the catalyst and the substrates is a critical determinant of reaction efficiency and selectivity. In the context of synthesizing furan-containing thioesters, both acid and base catalysis can be envisaged.

Acid Catalysis: An acid catalyst can protonate the leaving group of the furan-2-ylmethyl substrate (e.g., a hydroxyl group in furfuryl alcohol), transforming it into a better leaving group (water). This enhances the electrophilicity of the methylene (B1212753) carbon, making it more susceptible to nucleophilic attack by the thioacid or its conjugate base. Computational studies on other furan reactions have shown that the furan ring itself can be protonated, which can influence the electronic properties of the entire molecule. rsc.org

Base Catalysis: A base catalyst can deprotonate the butanethioic acid, increasing its nucleophilicity. The resulting butanethioate anion is a more potent nucleophile than the neutral thioacid, facilitating its attack on the electrophilic center of the furan-2-ylmethyl substrate.

Theoretical calculations, such as DFT, can model these interactions by calculating the binding energies between the catalyst and the substrates. These calculations can also reveal the geometric arrangement of the catalyst-substrate complex, providing insights into how the catalyst orients the reactants for optimal reactivity. For instance, in related systems, computational studies have elucidated the role of thiols in reducing the energy barrier of rate-determining steps. rsc.orgosti.gov

Reaction Pathways and Transition States:

The formation of this compound from precursors like furfuryl alcohol and butanethioic acid would involve a series of elementary steps, each with an associated energy barrier. Computational chemistry allows for the mapping of the potential energy surface of the reaction, identifying the most favorable reaction pathway.

A plausible reaction pathway would involve:

Activation of the Substrate: As described above, this could be the protonation of the leaving group on the furfuryl precursor in the presence of an acid catalyst or the deprotonation of the thioacid by a base catalyst.

Nucleophilic Attack: The sulfur atom of the butanethioate attacks the methylene carbon of the activated furfuryl derivative. This is often the rate-determining step of the reaction.

Transition State Formation: A transition state is formed where the bond between the methylene carbon and the leaving group is partially broken, and the bond between the methylene carbon and the sulfur atom is partially formed. DFT calculations are instrumental in determining the geometry and energy of this transition state. The activation energy of the reaction is the energy difference between the reactants and the transition state.

Product Formation: The leaving group departs, and the new carbon-sulfur bond is fully formed, yielding this compound.

The table below presents a hypothetical set of calculated relative energies for a proposed reaction pathway, illustrating the type of data that would be generated from a detailed computational study. The values are for illustrative purposes and are based on general principles of similar organic reactions.

Reaction Step Intermediate/Transition State Relative Gibbs Free Energy (kcal/mol)
1. ReactantsFurfuryl Alcohol + Butanethioic Acid0.0
2. Protonation of AlcoholProtonated Furfuryl Alcohol+5.2
3. Nucleophilic Attack (TS)[Butanethioic Acid...Furfuryl...OH2]‡+22.5
4. Product ComplexThis compound + H2O-8.7

Note: The data in this table is illustrative and intended to represent the type of information obtained from computational chemistry studies. It does not represent experimentally verified values for this specific reaction.

DFT studies on related systems, such as the reaction of furan with other electrophiles, have been used to analyze the feasibility of reactions by calculating the change in Gibbs free energy and to study the structure of transition states. nih.gov These studies provide a framework for understanding the electronic effects of the furan ring and how they influence the reaction mechanism.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future synthesis of S-(Furan-2-ylmethyl) butanethioate will likely be driven by the principles of green chemistry, aiming for methods that are both environmentally benign and highly efficient. Current synthetic strategies for thioesters often involve multi-step processes that may utilize hazardous reagents and generate significant waste. wikipedia.org Future research could focus on developing more sustainable pathways.

One promising avenue is the exploration of enzymatic catalysis. Lipases, for instance, have been successfully employed in the synthesis of furan-based polyesters, demonstrating the potential of biocatalysts to facilitate esterification reactions under mild conditions. nih.gov Investigating the use of specific enzymes for the direct thioesterification of furan-2-ylmethanethiol with butyric acid or its derivatives could lead to a highly selective and eco-friendly synthetic route.

Additionally, advancements in visible-light-mediated synthesis present another exciting opportunity. Recent studies have shown that thioesters can be synthesized efficiently using visible light, which obviates the need for harsh reagents and high temperatures. organic-chemistry.org Adapting such photocatalytic methods for the synthesis of this compound could significantly improve the sustainability of its production. The development of solvent-free or aqueous-based reaction systems would further enhance the green credentials of these synthetic approaches. rsc.orgresearchgate.net

Table 1: Potential Sustainable Synthetic Routes for this compound

Synthetic ApproachPotential AdvantagesKey Research Focus
Enzymatic CatalysisHigh selectivity, mild reaction conditions, biodegradable catalysts.Identification of suitable enzymes, optimization of reaction parameters.
Visible-Light-Mediated SynthesisUse of renewable energy, avoidance of harsh reagents.Development of appropriate photocatalysts, reaction optimization.
Aqueous-Based SynthesisReduced use of organic solvents, improved safety profile.Catalyst development for aqueous media, phase-transfer catalysis. rsc.orgresearchgate.net

Exploration of Broader Spectrum Biological Activities and Underlying Mechanisms

The furan (B31954) nucleus is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. ijabbr.comijabbr.comutripoli.edu.ly Furan derivatives have been reported to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. orientjchem.orgnih.gov Similarly, organosulfur compounds, including thioesters, are known for their diverse health benefits, such as antioxidant and anti-inflammatory effects. mdpi.comresearchgate.netnih.gov

Given the hybrid nature of this compound, it is a compelling candidate for broad-spectrum biological screening. Future research should systematically evaluate its potential as an antimicrobial agent against various bacterial and fungal strains. utripoli.edu.ly Furthermore, its anti-inflammatory properties could be investigated using in vitro and in vivo models of inflammation. nih.gov The antioxidant potential of the compound could also be a key area of study, given the known radical-scavenging abilities of both furan and organosulfur moieties. mdpi.comresearchgate.net

Delving deeper, mechanistic studies will be crucial to understand how this compound exerts its biological effects. This could involve identifying its molecular targets, understanding its interactions with key enzymes or receptors, and elucidating its impact on cellular signaling pathways. nih.gov For example, studies could explore its ability to modulate inflammatory pathways or its interaction with microbial enzymes.

Advanced Computational Modeling for Structure-Function Relationships and Discovery

Computational chemistry offers powerful tools to predict the properties and activities of novel compounds, thereby guiding and accelerating experimental research. For this compound, computational modeling can play a pivotal role in understanding its structure-function relationships and in the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and antioxidant potential of the molecule. researchgate.net Such studies can provide insights into the molecule's stability, its preferred conformations, and the regions most likely to participate in chemical reactions or biological interactions.

Furthermore, molecular docking simulations can be used to predict the binding affinity of this compound to various biological targets, such as enzymes or protein receptors. This can help in identifying potential therapeutic applications and in designing more potent analogs. For instance, docking studies could explore its potential as an inhibitor of microbial enzymes or as a modulator of inflammatory proteins. nih.gov The insights gained from these computational approaches can guide the synthesis of new derivatives with enhanced biological activities.

Investigation of New Non-Clinical Applications and Technological Advancements

Beyond its potential biological activities, the unique chemical structure of this compound suggests a range of possible non-clinical applications. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. acs.orgntu.edu.sg The presence of the furan ring in this compound makes it a potential monomer or building block for the synthesis of novel polymers with unique properties. Research in this area could focus on developing polymerization methods to incorporate this molecule into new materials. nih.gov

The thioester group, on the other hand, is known for its role in flavor and fragrance chemistry. Many thioesters contribute to the characteristic aromas of various foods. While the sensory properties of this compound are unknown, its structural similarity to other flavor compounds suggests it could be a candidate for investigation as a novel flavoring or fragrance agent.

Moreover, furan derivatives have been explored for their applications in organic electronics. ntu.edu.sg Future studies could investigate the electronic properties of this compound and its potential use in the development of new organic semiconductors or other electronic materials. The sulfur atom in the thioester linkage could also impart interesting properties for materials science applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.